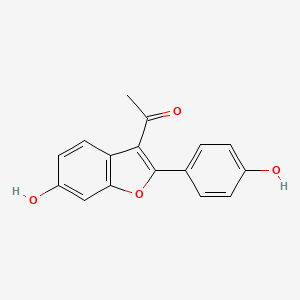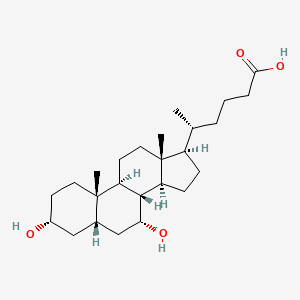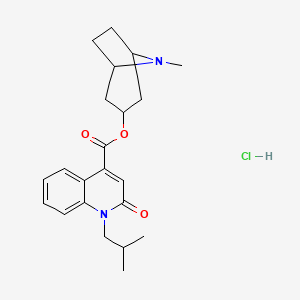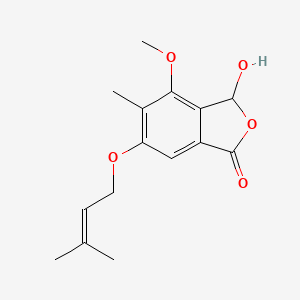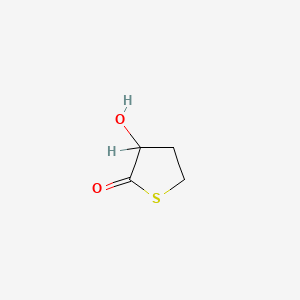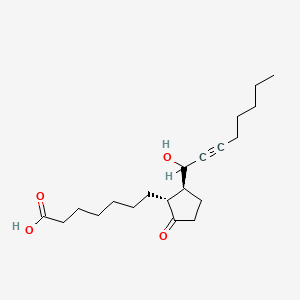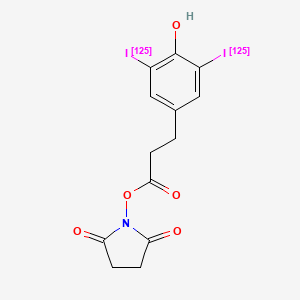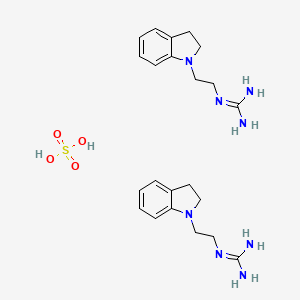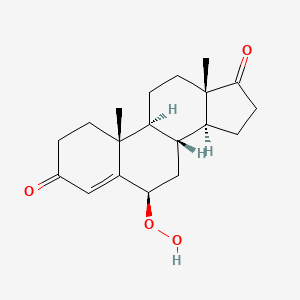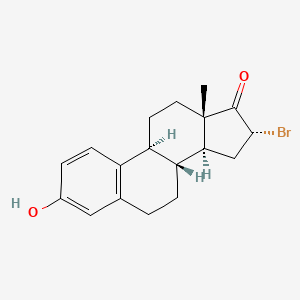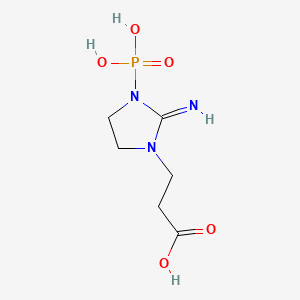
3-(2-imino-3-phosphonoimidazolidin-1-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-imino-3-phosphonoimidazolidin-1-yl)propanoic acid, also known as homocyclocreatine phosphate, is a creatine analogue. Creatine analogues are compounds structurally similar to creatine, a molecule involved in energy production in muscle and brain tissues.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-carboxyethyl-2-iminoimidazolidine-3-phosphate involves the reaction of ethyl glycinate hydrochloride with cyanamide, followed by cyclization and phosphorylation. The reaction conditions typically include:
Reaction with Cyanamide: Ethyl glycinate hydrochloride is reacted with cyanamide in an aqueous medium.
Cyclization: The intermediate product undergoes cyclization to form the imidazolidine ring.
Phosphorylation: The final step involves phosphorylation to introduce the phosphate group.
Industrial Production Methods
Industrial production methods for 1-carboxyethyl-2-iminoimidazolidine-3-phosphate are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-imino-3-phosphonoimidazolidin-1-yl)propanoic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
3-(2-imino-3-phosphonoimidazolidin-1-yl)propanoic acid has several scientific research applications:
Neuroscience: As a creatine analogue, it can be used to study energy metabolism in brain tissues.
Muscle Physiology: The compound can be used to investigate energy transduction in muscle tissues.
Biochemistry: It serves as a tool to study the role of creatine kinase and its substrates in various biochemical processes.
Wirkmechanismus
The mechanism of action of 1-carboxyethyl-2-iminoimidazolidine-3-phosphate involves its phosphorylation by creatine kinase to form a high-energy phosphate compound. This phosphorylated form accumulates in cells, disrupting normal energy metabolism. In tumor cells, this disruption leads to impaired growth and proliferation . The molecular targets include creatine kinase and pathways involved in cellular energy production.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclocreatine (1-carboxymethyl-2-iminoimidazolidine): Another creatine analogue with similar properties and applications.
Creatine Phosphate: The natural substrate of creatine kinase, involved in energy transduction in muscle and brain tissues.
Uniqueness
3-(2-imino-3-phosphonoimidazolidin-1-yl)propanoic acid is unique due to its specific structure, which allows it to be phosphorylated by creatine kinase and accumulate in cells. This accumulation disrupts energy metabolism, making it a potent inhibitor of tumor growth. Its ability to impair cellular energy generation and utilization sets it apart from other creatine analogues .
Eigenschaften
CAS-Nummer |
84744-77-4 |
|---|---|
Molekularformel |
C6H12N3O5P |
Molekulargewicht |
237.15 g/mol |
IUPAC-Name |
3-(2-imino-3-phosphonoimidazolidin-1-yl)propanoic acid |
InChI |
InChI=1S/C6H12N3O5P/c7-6-8(2-1-5(10)11)3-4-9(6)15(12,13)14/h7H,1-4H2,(H,10,11)(H2,12,13,14) |
InChI-Schlüssel |
WRNVNPUKSMJQPN-UHFFFAOYSA-N |
SMILES |
C1CN(C(=N)N1CCC(=O)O)P(=O)(O)O |
Kanonische SMILES |
C1CN(C(=N)N1CCC(=O)O)P(=O)(O)O |
Synonyme |
1-carboxyethyl-2-iminoimidazolidine-3-phosphate homocyclocreatine-P phosphohomocyclocreatine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



